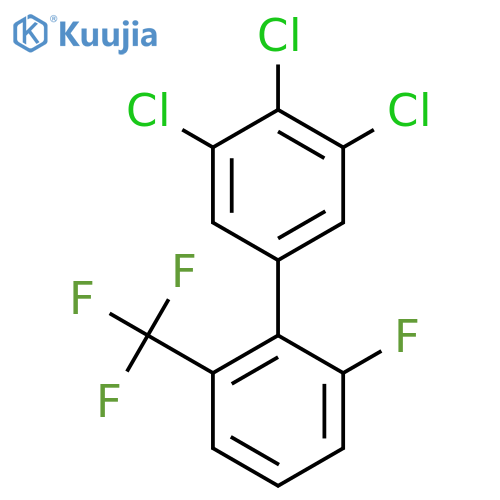Cas no 1361559-19-4 (6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl)

1361559-19-4 structure
商品名:6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl
CAS番号:1361559-19-4
MF:C13H5Cl3F4
メガワット:343.531414747238
CID:4999891
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl
-
- インチ: 1S/C13H5Cl3F4/c14-8-4-6(5-9(15)12(8)16)11-7(13(18,19)20)2-1-3-10(11)17/h1-5H
- InChIKey: FLGGSNIMQLAAGG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C(=CC=CC=1C(F)(F)F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 324
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011000420-500mg |
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl |
1361559-19-4 | 97% | 500mg |
863.90 USD | 2021-07-05 | |
| Alichem | A011000420-250mg |
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl |
1361559-19-4 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
| Alichem | A011000420-1g |
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl |
1361559-19-4 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl 関連文献
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
1361559-19-4 (6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl) 関連製品
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
